molecular formula C9H12N2O4S B1348438 N-Isopropyl-4-nitrobenzenesulfonamide CAS No. 23530-48-5

N-Isopropyl-4-nitrobenzenesulfonamide

Cat. No. B1348438
CAS RN: 23530-48-5
M. Wt: 244.27 g/mol
InChI Key: IMRZQROLAZHXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Isopropyl-4-nitrobenzenesulfonamide” is a chemical compound with the linear formula C9H12N2O4S . It has a molecular weight of 244.271 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-Isopropyl-4-nitrobenzenesulfonamide” is represented by the linear formula C9H12N2O4S . The compound has a molecular weight of 244.271 .


Physical And Chemical Properties Analysis

“N-Isopropyl-4-nitrobenzenesulfonamide” has a molecular weight of 244.271 . The compound’s linear formula is C9H12N2O4S .

Scientific Research Applications

Synthesis and Chemical Transformations

N-Isopropyl-4-nitrobenzenesulfonamide plays a significant role in the synthesis of secondary amines. For instance, it is used in the preparation of secondary amines via nitrobenzenesulfonamides, which act as both protecting and activating groups. This method allows for the efficient and versatile synthesis of amines under mild conditions (Fukuyama et al., 1995), (Kan & Fukuyama, 2004). Moreover, these sulfonamides can be deprotected via Meisenheimer complexes, providing high yields of the desired secondary amines.

Analytical Applications

In analytical chemistry, derivatives of nitrobenzenesulfonamides, such as N-Isopropyl-4-nitrobenzenesulfonamide, are utilized. For instance, sodium N-bromo-p-nitrobenzenesulfonamide serves as an oxidizing titrant in the direct titration of various reducing agents. This compound is chosen for its simplicity, rapid analysis, and accuracy within ±0.5% (Gowda et al., 1983).

Biological Applications

N-Isopropyl-4-nitrobenzenesulfonamide derivatives have been explored for their biological activities, such as inhibiting bacterial biofilms. For example, certain nitrobenzenesulfonamide derivatives displayed inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, while exhibiting mild cytotoxicity (Abbasi et al., 2020). This suggests potential applications in the field of antimicrobial research and treatment strategies.

Safety and Hazards

“N-Isopropyl-4-nitrobenzenesulfonamide” is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is recommended for research use only and not for human or veterinary use . For more detailed safety information, please refer to the Safety Data Sheet .

properties

IUPAC Name

4-nitro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRZQROLAZHXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366038
Record name N-Isopropyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23530-48-5
Record name N-Isopropyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of isopropylamine (6.8 mL, 79.6 mmol) and triethylamine (16.6 mL, 119.4 mmol) in dichloromethane (300 mL) was added the solution of 4-nitro-benzenesulfonyl chloride (8.8 g, 39.8 mmol) in dichloromethane (50 mL) at 0° C. The mixture solution stirred at room temperature for 4 h. The mixture solution was stirred at room temperature for 4 h and then washed with brine (50 mL×2) and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to afford N-isopropyl-4-nitro-benzenesulfonamide (9.3 g, 96%) as a white powder: MS (ESI) M+1=245.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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